molecular formula C20H26N2O4S2 B2491811 N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1203056-30-7

N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2491811
CAS No.: 1203056-30-7
M. Wt: 422.56
InChI Key: NIJKXATWVIPGLR-UHFFFAOYSA-N
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Description

N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound featuring a tetrahydro-2H-pyran scaffold substituted with a thiophen-2-yl group. The structure includes a sulfamoyl linkage (-SO₂NH-) connecting a phenyl ring to the tetrahydro-2H-pyran moiety and an isobutyramide (-CONH-C(CH₃)₂) terminus. Sulfonamides are known for their diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-methyl-N-[4-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-15(2)19(23)22-16-5-7-17(8-6-16)28(24,25)21-14-20(9-11-26-12-10-20)18-4-3-13-27-18/h3-8,13,15,21H,9-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJKXATWVIPGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O3SC_{21}H_{26}N_2O_3S, with a molecular weight of 394.51 g/mol. The compound features a thiophene ring and a tetrahydropyran moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight394.51 g/mol
Melting PointNot available
SolubilityNot specified

Anticancer Properties

Recent studies have indicated that compounds containing tetrahydropyran and thiophene moieties exhibit anticancer activity. For instance, a derivative of tetrahydropyran was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The sulfamoyl group in the structure suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial folate synthesis, similar to traditional sulfonamide antibiotics .

Anti-inflammatory Effects

Research has shown that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be approximately 15 μM, indicating potent activity against these cells .
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to a reduction in paw edema, suggesting effective anti-inflammatory action. Histological analysis revealed decreased infiltration of immune cells in treated animals compared to controls.
  • Synergistic Effects : Another investigation explored the combination of this compound with existing antibiotics against resistant bacterial strains. The results indicated a synergistic effect, enhancing the efficacy of traditional treatments and suggesting potential applications in overcoming antibiotic resistance .

Comparison with Similar Compounds

A534691 (N-Methyl-N-(4-methyl-5-sulfamoylthiazol-2-yl)-2-(4-(pyridin-2-yl)phenyl)acetamide)

  • Molecular Formula : C₁₈H₁₈N₄O₃S₂
  • Key Features :
    • Thiazole ring substituted with sulfamoyl and methyl groups.
    • Pyridin-2-ylphenylacetamide backbone.
  • Comparison :
    • Replaces the tetrahydro-2H-pyran-thiophene system with a thiazole ring, altering electronic properties and steric bulk.
    • The pyridine substituent may enhance solubility compared to the thiophene group in the target compound .

A611478 (Pf-4878691)

  • Molecular Formula : C₁₇H₂₃N₅O₂S
  • Key Features :
    • Purine derivative with a nitrobenzylthio group.
    • Sulfur-containing substituent but lacks a sulfamoyl linkage.
  • Nitrobenzyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound .

Tetrahydro-2H-Pyran Derivatives from Patent Literature

Example 13 (C₂₆H₃₈N₂O₂)

  • Molecular Weight : 411.1 Da (calculated: 411.3).
  • Key Features :
    • Tetrahydro-2H-pyran-4-amine core with a 4-phenyl-3,6-dihydropyridin-1(2H)-yl substituent.
    • Cyclopentyl-isopropyl group enhances lipophilicity.
  • Comparison :
    • The phenyl-dihydropyridine moiety increases aromaticity compared to the thiophene group in the target compound.
    • Higher molecular weight (411 vs. ~397 estimated for the target compound) may affect pharmacokinetic properties .

Example 14 (C₂₅H₃₈N₂O₂)

  • Molecular Weight : 399.2 Da (calculated: 399.3).
  • Key Features :
    • Synthesized via hydrogenation of Example 13, replacing dihydropyridine with a piperidine ring.
  • Demonstrates how synthetic modifications (e.g., hydrogenation) can fine-tune physicochemical properties—a strategy applicable to the target compound’s optimization .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Notable Features
Target Compound C₂₀H₂₃N₂O₄S₂* ~397* Thiophen-2-yl, sulfamoyl, isobutyramide Balanced lipophilicity, sulfonamide H-bonding
A534691 C₁₈H₁₈N₄O₃S₂ 418.5 Thiazole, pyridin-2-yl Enhanced solubility, heteroaromatic core
Example 13 (Patent) C₂₆H₃₈N₂O₂ 411.1 Phenyl-dihydropyridine, cyclopentyl High lipophilicity, aromatic interactions
Example 14 (Patent) C₂₅H₃₈N₂O₂ 399.2 Piperidine, cyclopentyl Improved metabolic stability

*Estimated based on structural analysis.

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